molecular formula C11H13NO6S B2697256 4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid CAS No. 927963-82-4

4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid

Cat. No.: B2697256
CAS No.: 927963-82-4
M. Wt: 287.29
InChI Key: XYONCUVJHOYVNJ-UHFFFAOYSA-N
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Description

4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid is a sulfonamide-functionalized benzoic acid derivative characterized by a 2-carboxypropyl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name

4-(2-carboxypropylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-7(10(13)14)6-19(17,18)12-9-4-2-8(3-5-9)11(15)16/h2-5,7,12H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYONCUVJHOYVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-carboxypropylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Sulfonamide Group

  • Acid/Base Reactions :
    The sulfonamide nitrogen can act as a weak base, reacting with strong acids (e.g., HCl) to form water-soluble salts.
    Example:

    RSO2NH2+HClRSO2NH3+Cl\text{RSO}_2\text{NH}_2 + \text{HCl} \rightarrow \text{RSO}_2\text{NH}_3^+ \text{Cl}^-

    This property is exploited in purification and pharmaceutical formulations.

  • Nucleophilic Substitution :
    Under basic conditions, the sulfonamide group can participate in alkylation or acylation reactions. For example, coupling with alkyl halides forms N-alkylated derivatives.

Benzoic Acid Moiety

  • Esterification :
    Reacts with alcohols (e.g., methanol) in acidic conditions to form esters:

    ArCOOH+ROHH+ArCOOR+H2O\text{ArCOOH} + \text{ROH} \xrightarrow{\text{H}^+} \text{ArCOOR} + \text{H}_2\text{O}

    This is critical for modifying solubility in drug design .

  • Salt Formation :
    Reacts with bases (e.g., NaOH) to form carboxylate salts, enhancing water solubility .

Carboxypropyl Group

  • Decarboxylation :
    At elevated temperatures (>200°C), the carboxypropyl group undergoes decarboxylation, releasing CO₂ and forming a propylsulfonyl side chain.

Research Findings on Reactivity

  • Enzyme Inhibition :
    Derivatives of this compound exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values as low as 0.59 μM for AChE .

    • Structural analogs with electron-withdrawing substituents show enhanced activity .

  • Metal Complexation :
    The carboxylic acid and sulfonamide groups coordinate with metal ions (e.g., Zn²⁺), forming stable complexes used in catalytic applications .

Stability and Degradation

  • Thermal Stability :
    Decomposes at >250°C , with degradation products including SO₂ and benzoic acid derivatives .

  • pH-Dependent Hydrolysis :
    Rapid hydrolysis occurs under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, cleaving the sulfonamide bond.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that derivatives of para-aminobenzoic acid (PABA), which structurally relate to 4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid, exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. The efficacy of these compounds has been demonstrated in both in vitro and in vivo studies, showcasing their potential as therapeutic agents against different cancer types .

Antimicrobial Activity
The antimicrobial potential of PABA derivatives has been well-documented. Compounds incorporating the sulfonamide moiety have shown effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant given the rising concern over multi-drug-resistant pathogens. Studies have highlighted the capability of these compounds to act as inhibitors of metallo-beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassKey Findings
AnticancerPABA DerivativesInhibition of cancer cell proliferation; effective in various cancer models
AntimicrobialSulfonamide CompoundsEffective against multi-drug-resistant bacteria; inhibition of metallo-beta-lactamases
Anti-inflammatoryPABA AnaloguesReduction in inflammatory markers in animal models; potential for chronic disease management

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that typically include the formation of the sulfonamide linkage and subsequent functionalization at the para position of the benzoic acid moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.

Several studies have focused on the biological activities associated with compounds similar to this compound:

  • Anticancer Studies : A study demonstrated that a derivative exhibited IC50 values comparable to established anticancer drugs, suggesting its potential as a lead compound for further development.
  • Antimicrobial Efficacy : Research highlighted a sulfonamide derivative's ability to reduce bacterial load in infected animal models, indicating its therapeutic potential against infections caused by resistant strains.

Future Directions and Research Opportunities

Ongoing research is essential to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies could focus on:

  • Mechanistic Studies : Understanding the precise biochemical pathways involved in its therapeutic effects.
  • Structure-Activity Relationship (SAR) Analysis : Identifying key structural features that enhance efficacy against specific targets.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic windows and dosing regimens.

Mechanism of Action

The mechanism of action of 4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxypropyl chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and analytical data for 4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid and its analogs:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Analytical Data Reported Activities
This compound* C₁₁H₁₃NO₆S 305.30 N/A Hypothesized antimicrobial
4-[[4-(Acetylamino)phenyl]sulfonyl]amino-2-hydroxybenzoic acid methyl ester C₁₃H₂₀N₄O₃S·H₂O 330.37 ¹³C-NMR (DMSO-d₆): δ 169.54 (CO), 143.47 (Ar); Anal. Calcd: C 47.26%, H 6.71%, N 16.96% Antitubercular
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives C₁₃H₁₀ClNO₄S 335.75 Synthesized via Scheme 1 (see ref. ); Purity confirmed by TLC/HPLC Antimicrobial
4-(4-Bromophenylsulfonamido)benzoic acid C₁₃H₁₀BrNO₄S 356.19 Purity: ≥95% (HPLC); CAS: 126145-99-1 Lab reagent (no bioactivity)
N-(4-Carboxyphenyl)succinamic acid C₁₁H₁₁NO₅ 237.21 CAS: 5694-37-1; Synonyms include 2-[(3-Carboxypropanoyl)amino]benzoic acid Not reported

*Note: Data for the target compound are inferred based on structural similarity.

Key Observations:
  • Carboxypropyl Group: Introduces an additional carboxylic acid moiety, improving solubility in polar solvents and enabling ionic interactions in biological systems. Acylated Derivatives (e.g., acetylated amino group ): The methyl ester in ’s compound likely reduces solubility compared to free carboxylic acids but may improve bioavailability.
  • Spectroscopic Data :

    • The ¹³C-NMR signal at δ 169.54 ppm in ’s compound corresponds to the carbonyl group of the acetyl moiety, while aromatic carbons resonate between δ 118–143 ppm . Similar shifts are expected for the target compound’s benzoic acid and sulfonamide groups.

Biological Activity

4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a sulfonamide group and a carboxypropyl side chain, which contribute to its unique chemical behavior and biological activity. The structural modifications enhance its solubility and interaction with biological targets compared to traditional PABA.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and metabolic processes. Studies have shown that its derivatives exhibit competitive inhibition with IC50 values comparable to established drugs like donepezil .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress and reduce the risk of chronic diseases .
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Its mechanism involves the induction of apoptosis and inhibition of cell proliferation, with IC50 values ranging from 21.3 to 28.3 µM .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. For example:

  • Cytotoxicity Assays : In vitro assays revealed that this compound significantly inhibits the proliferation of cancer cells. The compound's IC50 values were reported as follows:
Cell LineIC50 (µM)
MCF-721.3
A54928.3
HCT11623.31

These results indicate its potential as a therapeutic agent against multiple cancer types .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, demonstrating its ability to scavenge free radicals effectively. This property is essential for mitigating oxidative damage in cells, further supporting its therapeutic potential in preventing cancer and other oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound possess antimicrobial properties against several bacterial strains, including E. coli and S. aureus. The mechanism may involve interference with bacterial cell wall synthesis or function .

Case Studies

  • Inhibition of Acetylcholinesterase : A study assessing the inhibitory effects on AChE found that this compound derivatives showed significant enzyme inhibition with IC50 values comparable to donepezil, indicating potential use in Alzheimer's disease treatment .
  • Antitumor Efficacy : In another study focused on breast cancer, the compound exhibited substantial growth inhibition in MCF-7 cells through apoptosis induction, highlighting its role as a potential chemotherapeutic agent .

Q & A

Q. How can UV-Vis spectroscopy be utilized to characterize this compound?

  • Methodological Answer : UV-Vis spectroscopy is effective for quantifying sulfonamide derivatives. For structurally related compounds (e.g., probenecid), λmax values near 248 nm are observed in methanol due to the π→π* transitions of the aromatic and sulfonyl groups. Validation includes linearity testing (0.5–10 µg/mL range) and precision checks with triplicate measurements .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : Stability studies on analogous sulfonyl benzoic acids indicate sensitivity to hydrolysis under acidic/alkaline conditions. Storage recommendations include airtight containers at 4°C in desiccators to prevent moisture absorption. Degradation products (e.g., free carboxylic acids) can be monitored via HPLC with C18 columns and 0.1% trifluoroacetic acid in acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?

  • Methodological Answer : Discrepancies in <sup>1</sup>H NMR shifts (e.g., sulfonamide proton splitting) may arise from tautomerism or solvent polarity effects. Use deuterated DMSO for enhanced proton resolution and compare experimental data with computational predictions (DFT-based tools like Gaussian). For example, sulfonyl protons in similar compounds exhibit downfield shifts (~11–12 ppm) due to electron-withdrawing effects .

Q. What strategies address challenges in enantioselective synthesis of this compound?

  • Methodological Answer : Racemic mixtures are common in sulfonamide synthesis (e.g., reports R/S enantiomer mixtures). Enantioselective routes may employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution using lipases. Purity assessment requires chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients .

Q. How can biological activity (e.g., enzyme inhibition) be systematically evaluated?

  • Methodological Answer : For receptor-binding studies, use surface plasmon resonance (SPR) or fluorescence polarization assays. For example, sulfonamide derivatives with cyclohexylamino groups (analogous to ) show affinity for cyclooxygenase-2 (COX-2) with IC50 values determined via competitive ELISA. Dose-response curves (0.1–100 µM) and kinetic modeling (e.g., Hill plots) validate inhibitory mechanisms .

Q. What computational approaches predict reactivity and regioselectivity in sulfonamide derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model sulfonyl group electrophilicity and nucleophilic attack sites. Tools like ChemAxon or ACD/Labs Percepta predict logP (>1.5) and pKa (~3.5 for carboxylic acid), informing solubility and reaction pathways. Molecular docking (AutoDock Vina) identifies potential binding pockets in target proteins .

Methodological Optimization Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Key parameters include:
  • Catalyst loading : 5–10 mol% of H2SO4 for sulfonation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group activation.
  • Workup : Neutralization with NaHCO3 minimizes byproducts. Yield tracking via LC-MS (negative ion mode) identifies optimal reaction termination points .

Q. Which HPLC methods ensure purity assessment of this compound?

  • Methodological Answer : Use reverse-phase HPLC with:
  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient from 10% B to 90% B over 15 min.
  • Detection: UV at 254 nm. Retention times for impurities (e.g., unreacted precursors) are validated against spiked samples .

Safety and Toxicology

Q. What safety protocols are recommended based on structural analogs?

  • Methodological Answer : Analogous sulfonyl benzoic acids (e.g., bentiromide) require:
  • PPE : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Ventilation : Fume hoods for handling powdered forms (risk of inhalation).
  • Spill management : Absorb with vermiculite and neutralize with 5% NaOH .

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